molecular formula C17H12Cl2N2O2S B2725796 (Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-44-2

(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2725796
CAS No.: 868369-44-2
M. Wt: 379.26
InChI Key: ZFJJFJJGCAYNIV-JZJYNLBNSA-N
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Description

(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. This reaction forms the benzothiazole ring, which is then further functionalized to introduce the acetyl and benzamide groups .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave-assisted synthesis or the use of ionic liquids as solvents to enhance reaction rates and yields. These methods are preferred for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA replication in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-acetyl-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-9(22)10-3-5-11(6-4-10)16(23)20-17-21(2)15-13(19)7-12(18)8-14(15)24-17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJJFJJGCAYNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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